molecular formula C16H14Cl2N2 B15001749 1-(2,4-dichlorobenzyl)-2-ethyl-1H-benzimidazole

1-(2,4-dichlorobenzyl)-2-ethyl-1H-benzimidazole

Cat. No.: B15001749
M. Wt: 305.2 g/mol
InChI Key: PDJQKRNWRAMKJH-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole is an organic compound that belongs to the benzodiazole family This compound is characterized by the presence of a benzodiazole ring substituted with a 2,4-dichlorophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichlorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 2-ethylbenzimidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of 1-[(2,4-dichlorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-dichlorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

1-[(2,4-dichlorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-[(2,4-Dichlorophenyl)methyl]-1H-benzimidazole: Similar structure but lacks the ethyl group.

    2-(2,4-Dichlorophenyl)-1H-benzimidazole: Similar structure but with different substitution patterns.

Uniqueness: 1-[(2,4-dichlorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole is unique due to the presence of both the 2,4-dichlorophenyl group and the ethyl group on the benzodiazole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H14Cl2N2

Molecular Weight

305.2 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-ethylbenzimidazole

InChI

InChI=1S/C16H14Cl2N2/c1-2-16-19-14-5-3-4-6-15(14)20(16)10-11-7-8-12(17)9-13(11)18/h3-9H,2,10H2,1H3

InChI Key

PDJQKRNWRAMKJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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